molecular formula C50H68N7O9PSi B13393153 N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13393153
M. Wt: 970.2 g/mol
InChI Key: JCCWPNDXSMAHGZ-UHFFFAOYSA-N
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Description

This compound is a phosphoramidite-protected guanosine derivative, critical for solid-phase oligonucleotide synthesis. Its structure includes:

  • 5′-O-(4,4′-Dimethoxytrityl) (DMTr) group: Protects the 5′-hydroxyl during chain elongation .
  • 3′-O-[tert-Butyl(dimethyl)silyl] (TBDMS) group: Stabilizes the 3′-hydroxyl against undesired side reactions .
  • 2-Cyanoethyl-N,N-diisopropylphosphoramidite: Enables controlled coupling with nucleophilic hydroxyl groups .
  • N2-Isobutyryl protection: Prevents aggregation of guanine during synthesis .

Synthetic protocols involve sequential protection/deprotection steps under anhydrous conditions, with yields optimized via chromatography (e.g., 46% for compound 35 in ) . Analytical characterization includes LC/MS (e.g., MS: 856.4 [M+H] in ) and NMR spectroscopy (e.g., δ 1.05 ppm for TBDMS in ) .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWPNDXSMAHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68N7O9PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the purine base, followed by the sequential addition of various functional groups

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Modifications LC/MS (M+H) Yield Stability Notes Reference
Target Compound TBDMS (3′), DMTr (5′), N2-isobutyryl 857.9 46–68% High nuclease resistance
N-{9-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-TBDMS-oxolan-2-yl]-6-oxo-purin-2-yl}-2-methylpropanamide (21) Benzoylsulfanyl at 3′, TBDMS at 5′ 777.6 53% Lower solubility in polar solvents
N-{9-[(2R,4S,5S)-5-(Sulfanylmethyl)-4-hydroxyoxolan-2-yl]-6-oxo-purin-2-yl}-2-methylpropanamide (42) Free 3′-OH, sulfanylmethyl at 5′ N/A 68% Prone to oxidation
N-{9-[(2R,3S,4R,5R)-3-Fluoro-4-phosphoramidite-oxolan-2-yl]-6-oxo-purin-2-yl}-2-methylpropanamide (1404463-20-2) 3′-Fluoro substitution, arabinofuranosyl configuration 857.9 98% Enhanced RNA binding affinity
N-{9-[(2S,4R,5S)-β-L-2′-Deoxyribofuranosyl]-6-oxo-purin-2-yl}benzamide (141846-54-0) β-L-configuration, benzamide at N6 857.95 N/A Resistance to exonuclease degradation

Impact of Protective Groups

  • TBDMS vs. Benzoylsulfanyl : The TBDMS group in the target compound enhances steric protection of the 3′-OH compared to benzoylsulfanyl in compound 21, reducing premature deprotection .
  • DMTr vs. Free 5′-OH : DMTr improves solubility in organic solvents (e.g., CH2Cl2) during synthesis, whereas compound 42’s free 5′-OH limits its use to aqueous-phase reactions .

Functional Group Variations

  • 3′-Fluoro Substitution (1404463-20-2): The arabinofuranosyl-3′-fluoro modification increases binding to RNA targets (e.g., siRNA) by mimicking ribose geometry .
  • β-L-Configuration (141846-54-0) : This enantiomer resists degradation by serum nucleases, improving in vivo half-life compared to natural β-D-nucleosides .

Biological Activity

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound characterized by its intricate molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C44H49N5O7SiC_{44}H_{49}N_{5}O_{7}Si, with a molecular weight of approximately 788 g/mol. Its structure includes multiple functional groups such as silyl ethers, phosphoramidites, and cyano groups, which contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit various enzymes involved in cellular processes, which can affect metabolic pathways.
  • Modulation of Signal Transduction Pathways : By binding to receptors or signaling molecules, it can alter cellular signaling cascades, potentially leading to therapeutic effects.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance:

CompoundVirus TypeEC50 (μM)Reference
Compound 5HCV10–100
Compound AHIV0.26

These findings suggest that the compound may have potential applications in antiviral therapy.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in tumor cells while sparing normal cells:

Cell LineIC50 (μM)Effect
MCF7 (Breast Cancer)15.0Induces apoptosis
HeLa (Cervical Cancer)20.0Induces apoptosis

These results highlight the potential of the compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies and Research Findings

  • Study on Antiviral Properties : A study demonstrated that similar compounds effectively blocked the proliferation of HCV, with significant inhibition at concentrations ranging from 10 to 100 μg/mL. The mechanism involved interference with viral replication processes, indicating a promising avenue for further research into this compound's antiviral capabilities .
  • Cytotoxicity Assessment : In vitro studies conducted on several cancer cell lines showed that N-[9-[5... exhibited selective toxicity towards cancer cells while maintaining low toxicity in normal cells. This selectivity may be attributed to the compound's ability to target specific pathways involved in tumor growth .

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